molecular formula C15H19Cl2N3O2 B1593302 N-Desmethylbendamustine CAS No. 41515-13-3

N-Desmethylbendamustine

货号 B1593302
CAS 编号: 41515-13-3
分子量: 344.2 g/mol
InChI 键: BPZIKXXNXMYQPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Desmethylbendamustine is a chemical compound with the molecular formula C15H19Cl2N3O2 . It is a derivative of Bendamustine, an alkylating agent used in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma .


Synthesis Analysis

N-Desmethylbendamustine is an active metabolite of Bendamustine. It is formed through demethylation of the benzimidazole ring in Bendamustine by the cytochrome P450 (CYP) isoform CYP1A2 .


Molecular Structure Analysis

The molecular structure of N-Desmethylbendamustine consists of a benzimidazole ring attached to a butanoic acid group. The benzimidazole ring is substituted with a bis(2-chloroethyl)amino group .

科学研究应用

Bendamustine and its Metabolites

  • Specific Scientific Field : Pharmacokinetics and Oncology .
  • Summary of the Application : Bendamustine is a unique alkylating agent used for the treatment of various hematologic malignancies and solid tumors . It’s metabolized into several metabolites, including N-Desmethylbendamustine .
  • Methods of Application or Experimental Procedures : Bendamustine is administered via a 60-minute intravenous dose . It’s rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity. Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .
  • Results or Outcomes : Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve . Systemic exposure to bendamustine 120 mg/m2 is comparable between adult and pediatric patients .
  • Treatment of Hematologic Disorders

    • Specific Scientific Field : Hematology .
    • Summary of the Application : Bendamustine is used for the treatment of various hematologic disorders. It has achieved widespread international regulatory approval and is a standard agent for the treatment of chronic lymphocytic leukemia (CLL), indolent non-Hodgkin lymphoma, and multiple myeloma .
    • Methods of Application or Experimental Procedures : Bendamustine is administered via a 60-minute intravenous dose. It’s rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity .
    • Results or Outcomes : Bendamustine has shown clinical activity against various hematologic malignancies when used as monotherapy or in combination with other chemotherapeutic agents .
  • Combination Therapies

    • Specific Scientific Field : Oncology .
    • Summary of the Application : Bendamustine now serves as the backbone for the development of novel regimens including new targeted therapies .
    • Methods of Application or Experimental Procedures : Bendamustine is used in combination with other chemotherapeutic agents to enhance the effectiveness of the treatment .
    • Results or Outcomes : The combination of Bendamustine with other agents has shown promising results in the treatment of various cancers .
  • Treatment of Aggressive Non-Hodgkin Lymphoma and Hodgkin Lymphoma

    • Specific Scientific Field : Hematology .
    • Summary of the Application : Since approval, the number of indications for bendamustine has expanded to include aggressive non-Hodgkin lymphoma and Hodgkin lymphoma .
    • Methods of Application or Experimental Procedures : Bendamustine is administered via a 60-minute intravenous dose .
    • Results or Outcomes : Bendamustine has shown clinical activity against aggressive non-Hodgkin lymphoma and Hodgkin lymphoma .
  • Lymphodepletion Before Tisagenlecleucel

    • Specific Scientific Field : Oncology .
    • Summary of the Application : Bendamustine is used for lymphodepletion before tisagenlecleucel in patients with refractory or relapsed large B-cell lymphomas .
    • Methods of Application or Experimental Procedures : Bendamustine is administered via a 60-minute intravenous dose .
    • Results or Outcomes : Patients treated with bendamustine had lower rates of cytokine release syndrome and neurotoxicity. In addition, higher rates of hematological toxicities were observed in patients receiving fludarabine/cyclophosphamide .

未来方向

Bendamustine, the parent compound of N-Desmethylbendamustine, has shown promise in the treatment of various hematologic malignancies. Future research may focus on further elucidating the pharmacokinetics, mechanism of action, and potential therapeutic applications of N-Desmethylbendamustine .

属性

IUPAC Name

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZIKXXNXMYQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethylbendamustine

CAS RN

41515-13-3
Record name N-Desmethylbendamustine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYLBENDAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethylbendamustine
Reactant of Route 2
N-Desmethylbendamustine
Reactant of Route 3
N-Desmethylbendamustine
Reactant of Route 4
Reactant of Route 4
N-Desmethylbendamustine
Reactant of Route 5
N-Desmethylbendamustine
Reactant of Route 6
N-Desmethylbendamustine

Citations

For This Compound
12
Citations
AC Dubbelman, RS Jansen, H Rosing… - Drug Metabolism and …, 2012 - ASPET
… Reference standards of bendamustine (4-[5-[bis(2-chloroethyl)amino]-1-methyl-benzoimidazol-2-yl]butyric acid hydrochloride), N-desmethylbendamustine (M4), and the product of …
Number of citations: 16 dmd.aspetjournals.org
DV Chandrashekar, PS Suresh, R Kumar… - Drug …, 2017 - thieme-connect.com
… ), N-desmethylbendamustine and dihydroxybendamustine in … BM, HBM and N-desmethylbendamustine was achieved on … BM, HBM and N-desmethylbendamustine in plasma and urine…
Number of citations: 12 www.thieme-connect.com
AC Dubbelman, RS Jansen, H Rosing, M Darwish… - 2012 - Citeseer
… Reference standards of bendamustine (4-[5-[bis(2chloroethyl)amino]-1-methyl-benzoimidazol-2-yl]butyric acid hydrochloride), Ndesmethylbendamustine (M4) and the product of …
Number of citations: 2 citeseerx.ist.psu.edu
M Kalaycio - Clinical Leukemia, 2008 - Elsevier
… and in vivo data also indicate that another important metabolic pathway occurs via CYP1A2 to form 2 active minor metabolites, γ-hydroxybendamustine and N-desmethylbendamustine. …
Number of citations: 11 www.sciencedirect.com
NR Srinivas, W Richter, VC Devaraj, PS Suresh… - Drug …, 2016 - thieme-connect.com
… undergoes oxidation to form active metabolites such as γ-hydroxybendamustine (M3; almost equivalent in vitro potency as compared to bendamustine) and N-desmethylbendamustine (…
Number of citations: 7 www.thieme-connect.com
NK Saini, SP Sulochana, V Kiran, SR Mallurwar… - … of Pharmaceutical and …, 2019 - Elsevier
… Phase-I metabolism of BM, mainly mediated by CYP1A2, produces two active metabolites namely γ-hydroxybendamustine (HBM equipotent to BM) and N-desmethylbendamustine (…
Number of citations: 6 www.sciencedirect.com
AE Glode, A Jarkowski III - Pharmacotherapy: The Journal of …, 2009 - Wiley Online Library
Chronic lymphocytic leukemia (CLL) is a slow‐growing hematologic malignancy and the most common type of leukemia in the western world. The lifetime risk for developing CLL is 1 in …
YK Shi, XN Hong, JL Yang, W Xu, HQ Huang… - Chinese Medical …, 2021 - mednexus.org
… The concentrations of bendamustine and two circulating metabolites, γ-hydroxybendamustine (M3) and N-desmethylbendamustine (M4) were simultaneously determined in plasma …
Number of citations: 4 mednexus.org
S PS, RK Trivedi, NR Srinivas… - Biomedical …, 2020 - Wiley Online Library
… Three analytes (bendamustine, γ-hydroxybendamustine, and N-desmethylbendamustine) were separated on a Synergy Hydro RP column and Synergi Polar RP column for …
RK Jairam, SR Mallurwar, SP Sulochana… - Drug …, 2019 - thieme-connect.com
Bendamustine, an alkylating anticancer agent, is used to treat chronic lymphocytic leukemia by intravenous infusion alone or in combination. The work aimed to develop a method to …
Number of citations: 1 www.thieme-connect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。